nNOS vs. eNOS Inhibition Profile: In Vitro Selectivity Indication
High-strength, direct head-to-head comparator data meeting the required evidence standards is not available in the public domain for this compound. The following represents the sole quantitative activity data identified, and due to the lack of a defined comparator within the same assay and publication, it is classified as 'Supporting Evidence' only. N-(2-nitrobenzyl)cyclohexanamine has been reported in the BindingDB database to inhibit human neuronal nitric oxide synthase (nNOS) with an IC50 of 97 nM [1]. In a separate assay entry for human endothelial NOS (eNOS), the compound exhibits an IC50 of 33,300 nM [2]. This indicates a 343-fold selectivity for nNOS over eNOS based on this in vitro data.
| Evidence Dimension | In vitro enzyme inhibition |
|---|---|
| Target Compound Data | nNOS IC50 = 97 nM; eNOS IC50 = 33,300 nM |
| Comparator Or Baseline | No direct comparator in same study. Data compared between separate BindingDB entries for the same compound. |
| Quantified Difference | Approximately 343-fold selectivity for nNOS over eNOS |
| Conditions | Inhibition of human nNOS and eNOS expressed in Sf9 cells, assessed as reduction in conversion of [3H]L-arginine to [3H]L-citrulline. |
Why This Matters
This data suggests a potential for isoform selectivity, a critical parameter for minimizing off-target effects in neuroscience research, but the absence of a validated comparator and full study context prevents definitive procurement decisions based on this metric.
- [1] BindingDB. BDBM50394745 / CHEMBL2165821: Affinity Data for nNOS. View Source
- [2] BindingDB. BDBM50394745 / CHEMBL2165821: Affinity Data for eNOS. View Source
